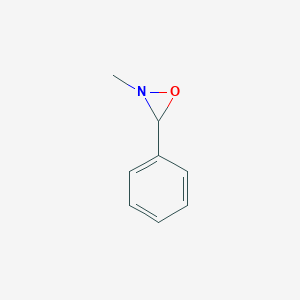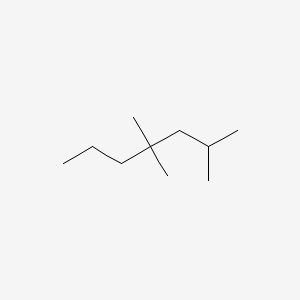
2,4,4-Trimethylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethylheptane is an organic compound with the molecular formula C10H22. It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity due to the presence of three methyl groups attached to the heptane chain. It is often used in various industrial applications and scientific research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the catalytic hydrogenation of 2,4,4-trimethyl-2-heptene. This reaction is usually carried out under high pressure and temperature conditions using a suitable catalyst such as platinum or palladium.
Industrial Production Methods: In industrial settings, this compound can be produced through the refining of petroleum. The process involves the separation of hydrocarbons based on their boiling points, followed by the catalytic reforming of naphtha to increase the yield of branched alkanes like this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4-Trimethylheptane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
Halogenation: It reacts with halogens like chlorine or bromine under UV light to form haloalkanes.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., Cl2, Br2) and UV light.
Major Products:
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethylheptane is used in several scientific research fields:
Chemistry: It serves as a reference compound in gas chromatography due to its well-defined boiling point and retention time.
Biology: It is used in studies involving the metabolism of hydrocarbons by microorganisms.
Medicine: Research into its potential as a solvent for pharmaceutical formulations.
Industry: Utilized as a component in specialty fuels and lubricants due to its high octane rating.
Wirkmechanismus
As an alkane, 2,4,4-Trimethylheptane is relatively inert and does not participate in many biochemical pathways. Its primary interactions are through physical processes such as dissolution and evaporation. In combustion reactions, it undergoes oxidation to produce energy, carbon dioxide, and water.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethylpentane (Isooctane): Known for its use in determining the octane rating of fuels.
2,2,4-Trimethylheptane: Another isomer with similar properties but different structural arrangement.
Uniqueness: 2,4,4-Trimethylheptane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other isomers. Its structure provides distinct physical and chemical properties that make it valuable in various applications.
Eigenschaften
CAS-Nummer |
4032-92-2 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
2,4,4-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-7-10(4,5)8-9(2)3/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
QALGVLROELGEEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


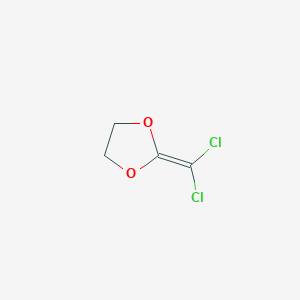
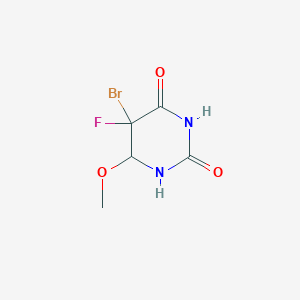
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
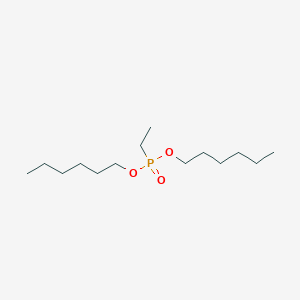
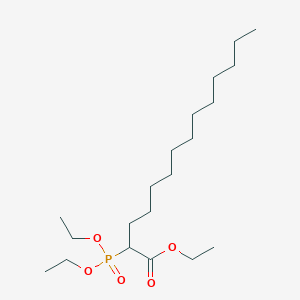
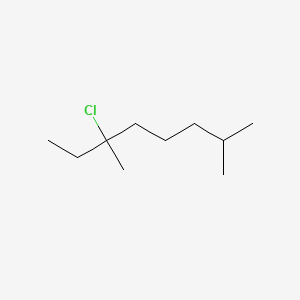
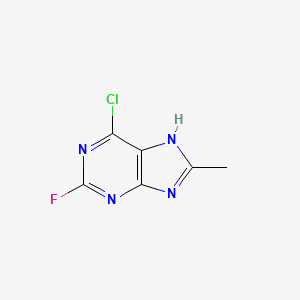
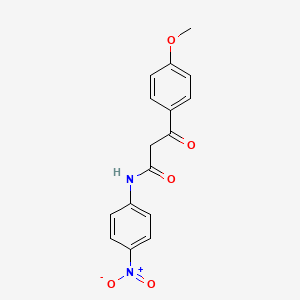
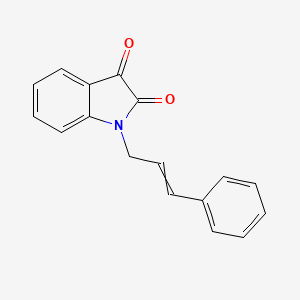
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)

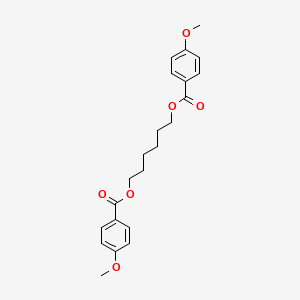
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B14162799.png)
